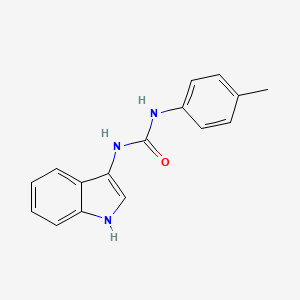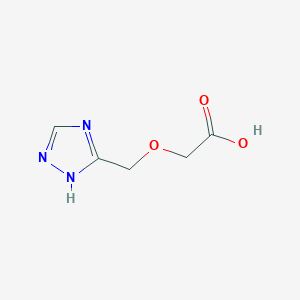![molecular formula C16H13ClFNO3S2 B2452081 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034257-39-9](/img/structure/B2452081.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of fused benzene and thiophene rings . The compound you mentioned seems to be a derivative of benzo[b]thiophene, with additional functional groups attached to it .
Synthesis Analysis
While specific synthesis methods for your compound were not found, benzo[b]thiophene derivatives are often synthesized through palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions, including Buchwald–Hartwig amination .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, melting point, and NMR data can be determined experimentally .Scientific Research Applications
Enzymatic Inhibition and Disease Mechanism Exploration
Sulfonamides, including compounds structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide, have been identified as potent inhibitors of various enzymes. For instance, certain benzenesulfonamide derivatives have been found to inhibit kynurenine 3-hydroxylase, an enzyme implicated in the kynurenine pathway, which is involved in neurodegenerative diseases. These compounds demonstrate the potential for exploring disease mechanisms and developing therapeutic interventions (Röver et al., 1997).
Anticancer and Antimicrobial Applications
Compounds structurally akin to this compound have shown promise in anticancer and antimicrobial applications. A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit COX-2, a critical enzyme in cancer and inflammation. The introduction of a fluorine atom into these molecules preserved COX-2 potency and increased selectivity, demonstrating the potential for therapeutic development (Hashimoto et al., 2002).
Drug Discovery and Development
The structural complexity of this compound and related compounds lends itself to drug discovery efforts. For example, certain sulfonamide derivatives have been evaluated in cell-based antitumor screens, leading to the identification of potent cell cycle inhibitors that have advanced to clinical trials. These findings underscore the role of sulfonamides in the development of new oncology drugs (Owa et al., 2002).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s worth noting that benzothiophene derivatives have been found to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , and antioxidant properties . This suggests that the compound may interact with multiple targets within the cell.
Mode of Action
Benzothiophene derivatives are known to interact with various cellular targets, leading to changes in cellular function . For instance, some benzothiophene derivatives have been found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Biochemical Pathways
Given the lack of specific information about this compound, it’s difficult to summarize the exact biochemical pathways it affects. Based on the known activities of benzothiophene derivatives, it’s likely that this compound could affect pathways related to inflammation, cancer progression, microbial growth, and oxidative stress .
Pharmacokinetics
Benzothiophene derivatives are generally known for their high lipid solubility and shorter biological half-lives . These properties could potentially enhance the bioavailability of the compound, allowing it to effectively reach its cellular targets.
Result of Action
Given the known activities of benzothiophene derivatives, it’s likely that this compound could have anti-inflammatory, anticancer, antimicrobial, and antioxidant effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-chloro-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S2/c17-13-7-10(5-6-14(13)18)24(21,22)19-8-15(20)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,19-20H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBLOCIFINDXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2452000.png)
![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)

![2-[(4-Methoxyphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B2452003.png)

![7-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)
![Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-](/img/structure/B2452011.png)
![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2452014.png)



![N-(4-fluorobenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2452018.png)
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2452019.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2452020.png)